molecular formula C₂₄H₂₂O₁₃ B1142354 Emodin 8-O-β-D-(6'-O-Malonylglucoside) CAS No. 928262-58-2

Emodin 8-O-β-D-(6'-O-Malonylglucoside)

Cat. No.: B1142354
CAS No.: 928262-58-2
M. Wt: 518.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emodin 8-O-β-D-(6’-O-Malonylglucoside) is a metabolite of emodin, a naturally occurring anthraquinone derivative found in various plants such as rhubarb and buckthorn. This compound has a molecular formula of C₂₄H₂₂O₁₃ and a molecular weight of 518.42 g/mol . It is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emodin 8-O-β-D-(6’-O-Malonylglucoside) typically involves the glycosylation of emodin with a malonylglucoside donor. The reaction is carried out under acidic or basic conditions, often using catalysts such as trifluoromethanesulfonic acid or Lewis acids . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of Emodin 8-O-β-D-(6’-O-Malonylglucoside) involves large-scale extraction from plant sources followed by purification using chromatographic techniques. The process may also include enzymatic glycosylation to enhance the efficiency and selectivity of the glycosylation step .

Chemical Reactions Analysis

Types of Reactions

Emodin 8-O-β-D-(6’-O-Malonylglucoside) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced anthracene derivatives, and various substituted emodin derivatives .

Biological Activity

Emodin 8-O-β-D-(6'-O-Malonylglucoside) (Em8G) is a glycosylated derivative of emodin, a naturally occurring anthraquinone. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of Em8G, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₂₄H₂₂O₁₃
  • Molecular Weight : 518.42 g/mol
  • Classification : Anthraquinones

Em8G exhibits its biological effects through various biochemical pathways:

  • Anti-inflammatory Activity : Em8G modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This activity is crucial for conditions such as arthritis and other inflammatory diseases .
  • Anticancer Effects : Research indicates that Em8G can induce apoptosis in cancer cells by modulating cell signaling pathways associated with cell cycle regulation and apoptosis. It has shown cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma .
  • Neuroprotective Properties : Em8G has demonstrated the ability to protect neuronal cells from oxidative stress and glutamate-induced toxicity. Studies indicate that it can penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

Biological Activities

The following table summarizes the key biological activities associated with Em8G:

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes, reducing inflammation in various models.
AnticancerInduces apoptosis in cancer cells; effective against neuroblastoma and glioblastoma cell lines.
NeuroprotectiveProtects against oxidative stress and glutamate toxicity; penetrates the blood-brain barrier.
AntioxidantExhibits free radical scavenging activity, contributing to its protective effects in various tissues.
HepatoprotectiveProvides protection against liver damage through antioxidative mechanisms.

1. Neuroprotective Effects

A study investigated the neuroprotective effects of Em8G on focal cerebral injury induced by ischemia in male Wistar rats. The results indicated that treatment with Em8G reduced neurological deficits and cerebral infarction area while increasing superoxide dismutase (SOD) activity and total antioxidative capability in brain tissue .

2. Anticancer Activity

In vitro studies demonstrated that Em8G inhibited the viability of SK-N-AS neuroblastoma cells with an IC50 of 108.7 µM, T98G human glioblastoma cells with an IC50 of 61.24 µM, and C6 mouse glioblastoma cells with an IC50 of 52.67 µM. These findings suggest significant potential for Em8G as a therapeutic agent in cancer treatment .

3. Anti-inflammatory Activity

Research indicated that Em8G can significantly reduce levels of inflammatory markers in cellular models of inflammation, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis.

Properties

CAS No.

928262-58-2

Molecular Formula

C₂₄H₂₂O₁₃

Molecular Weight

518.42

Synonyms

8-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-3-methyl-9,10-anthracenedione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.